molecular formula C20H21N3O2 B12160880 N-(2-methoxyphenyl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide

N-(2-methoxyphenyl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B12160880
M. Wt: 335.4 g/mol
InChI Key: PTWFOUZDCMLCKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxyphenyl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide is a synthetic organic compound characterized by its complex structure, which includes a pyrazole ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole core, followed by the introduction of the phenyl and isopropyl groups. The final step involves the formation of the carboxamide linkage with the 2-methoxyphenyl group.

    Formation of Pyrazole Core: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Substitution Reactions: The phenyl and isopropyl groups are introduced through electrophilic aromatic substitution reactions.

    Amidation: The carboxamide group is formed by reacting the pyrazole derivative with 2-methoxyaniline in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like KMnO₄ or H₂O₂.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like LiAlH₄.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in dry ether.

    Substitution: HNO₃ for nitration, Br₂ for bromination.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2-methoxyphenyl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential anti-inflammatory, analgesic, and anticancer properties. The presence of the pyrazole ring is particularly significant in the development of non-steroidal anti-inflammatory drugs (NSAIDs).

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and resins, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyphenyl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-4-carboxamide: Similar structure but with a different position of the carboxamide group.

    N-(2-methoxyphenyl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-sulfonamide: Similar structure but with a sulfonamide group instead of a carboxamide group.

Uniqueness

N-(2-methoxyphenyl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C20H21N3O2

Molecular Weight

335.4 g/mol

IUPAC Name

N-(2-methoxyphenyl)-2-phenyl-5-propan-2-ylpyrazole-3-carboxamide

InChI

InChI=1S/C20H21N3O2/c1-14(2)17-13-18(23(22-17)15-9-5-4-6-10-15)20(24)21-16-11-7-8-12-19(16)25-3/h4-14H,1-3H3,(H,21,24)

InChI Key

PTWFOUZDCMLCKY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN(C(=C1)C(=O)NC2=CC=CC=C2OC)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.